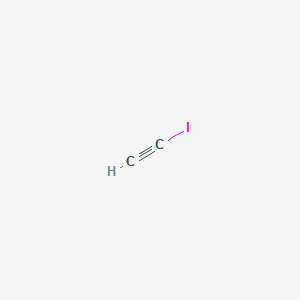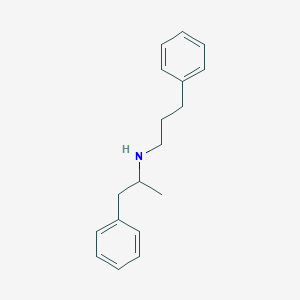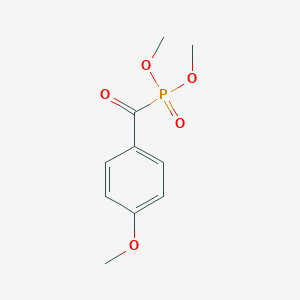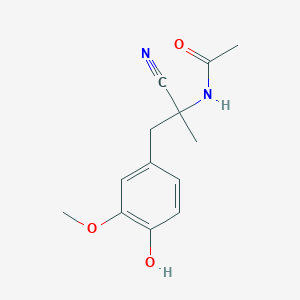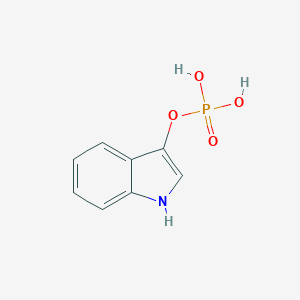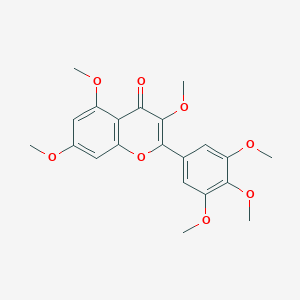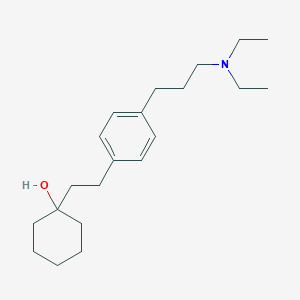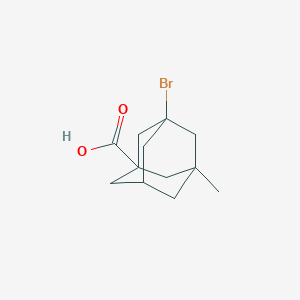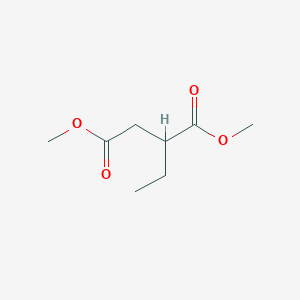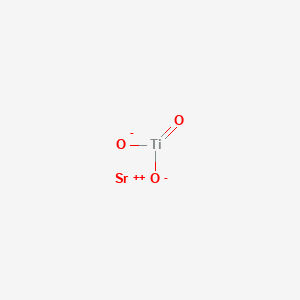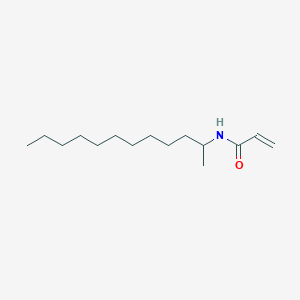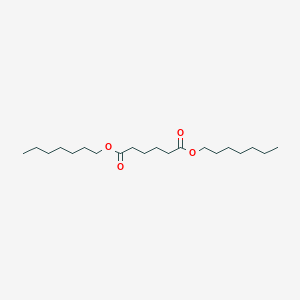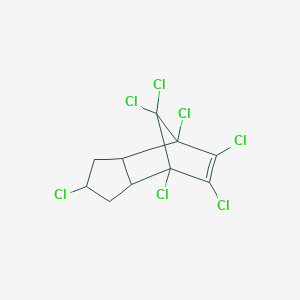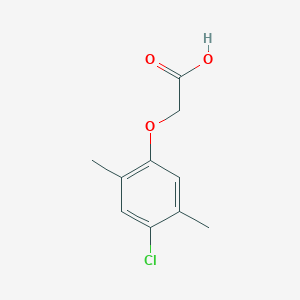
(4-Chloro-2,5-dimethylphenoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chloro-2,5-dimethylphenoxy)acetic acid, also known as 2,4-D, is a synthetic herbicide that has been widely used in agriculture and horticulture. It belongs to the phenoxy family of herbicides and is one of the most extensively used herbicides worldwide. The compound was first synthesized in the 1940s and has since been used to control weeds in crops such as corn, soybeans, and wheat.
Mécanisme D'action
(4-Chloro-2,5-dimethylphenoxy)acetic acid works by mimicking the natural plant hormone auxin, which regulates plant growth and development. The compound disrupts the normal growth patterns of plants, causing them to grow uncontrollably and eventually die.
Effets Biochimiques Et Physiologiques
Studies have shown that exposure to (4-Chloro-2,5-dimethylphenoxy)acetic acid can have negative effects on human health, including developmental and reproductive toxicity, neurotoxicity, and carcinogenicity. The compound has also been found to be toxic to aquatic organisms and other non-target species.
Avantages Et Limitations Des Expériences En Laboratoire
(4-Chloro-2,5-dimethylphenoxy)acetic acid is widely used in laboratory experiments as a tool for studying plant growth and development. Its ability to mimic the natural plant hormone auxin makes it a valuable tool for studying plant physiology. However, the compound's potential toxicity and negative impact on the environment must be taken into consideration when using it in laboratory experiments.
Orientations Futures
1. Development of new herbicides with improved safety and efficacy profiles.
2. Investigation of the potential use of (4-Chloro-2,5-dimethylphenoxy)acetic acid in the treatment of cancer and other diseases.
3. Further study of the compound's impact on human health and the environment.
4. Development of new methods for synthesizing (4-Chloro-2,5-dimethylphenoxy)acetic acid that are more efficient and environmentally friendly.
5. Investigation of the potential use of (4-Chloro-2,5-dimethylphenoxy)acetic acid in bioremediation and other environmental applications.
Méthodes De Synthèse
The synthesis of (4-Chloro-2,5-dimethylphenoxy)acetic acid involves the reaction of 2,4-dichlorophenol with chloroacetic acid in the presence of a catalyst. The resulting product is (4-Chloro-2,5-dimethylphenoxy)acetic acid, which is then purified and formulated into various herbicide products.
Applications De Recherche Scientifique
(4-Chloro-2,5-dimethylphenoxy)acetic acid has been extensively studied for its effectiveness as a herbicide and its potential impact on the environment. Research has also been conducted on the compound's potential use in the treatment of certain diseases, such as cancer.
Propriétés
Numéro CAS |
13370-48-4 |
|---|---|
Nom du produit |
(4-Chloro-2,5-dimethylphenoxy)acetic acid |
Formule moléculaire |
C10H11ClO3 |
Poids moléculaire |
214.64 g/mol |
Nom IUPAC |
2-(4-chloro-2,5-dimethylphenoxy)acetic acid |
InChI |
InChI=1S/C10H11ClO3/c1-6-4-9(14-5-10(12)13)7(2)3-8(6)11/h3-4H,5H2,1-2H3,(H,12,13) |
Clé InChI |
FYSOXVMOZFIWIU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)C)OCC(=O)O |
SMILES canonique |
CC1=CC(=C(C=C1Cl)C)OCC(=O)O |
Autres numéros CAS |
13370-48-4 |
Synonymes |
(4-chloro-2,5-dimethylphenoxy)acetic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



